tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
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Overview
Description
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate: is a bicyclic compound featuring a tert-butyl carbamate group attached to a 2-azabicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by a series of functional group transformations to introduce the azabicyclo structure.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group, facilitating further synthetic manipulations.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up the Diels-Alder Reaction: Using large-scale reactors to perform the Diels-Alder reaction efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the bicyclic framework, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamate to an amine using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate serves as a building block for the construction of more complex molecules. Its rigid bicyclic structure imparts unique stereochemical properties, making it valuable in the synthesis of chiral compounds.
Biology
The compound is studied for its potential biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways can be harnessed to develop treatments for diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The bicyclic structure allows for precise binding to these targets, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carboxylate: Similar structure but with a carboxylate group instead of a carbamate.
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylmethylcarbamate: Similar structure with a methyl group attached to the carbamate.
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylformate: Similar structure with a formate group.
Uniqueness
tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate is unique due to its specific combination of a tert-butyl carbamate group and a rigid bicyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl N-[(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-IWSPIJDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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